(5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-allyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase (COX) or matrix metalloproteinases (MMPs), thereby exerting anti-inflammatory or anticancer effects. The compound’s unique structure allows it to bind effectively to these enzymes, blocking their activity and disrupting disease-related pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-allyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-allyl-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of the fluorophenyl group in (5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one imparts unique electronic properties, making it more effective in certain applications compared to its chlorinated or brominated analogs. The fluorine atom’s high electronegativity and small size contribute to the compound’s stability and reactivity, enhancing its potential as a therapeutic agent and in material science applications.
Properties
Molecular Formula |
C22H16FN3OS2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16FN3OS2/c1-2-12-25-21(27)19(29-22(25)28)13-16-14-26(18-6-4-3-5-7-18)24-20(16)15-8-10-17(23)11-9-15/h2-11,13-14H,1,12H2/b19-13- |
InChI Key |
ZDPWMZFLLNCQKH-UYRXBGFRSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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